molecular formula C8H9N3 B12977595 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine

1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B12977595
M. Wt: 147.18 g/mol
InChI Key: PZQDSFUZFDGHRE-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine typically involves the reaction of pyrazole derivatives with pyridine derivatives. One common method includes the refluxing of a mixture of pyrazole and 1,3-dicarbonyl compounds in a solvent like 1,4-dioxane, followed by the addition of phosphorus oxychloride . Another method involves the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The choice of solvents, reagents, and reaction conditions are carefully controlled to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetic acid, 1,4-dioxane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, which can lead to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with similar structural features.

    1H-Pyrazolo[4,3-c]pyridine: A structural isomer with different fusion of the pyrazole and pyridine rings.

    1H-Pyrazolo[1,5-a]pyridine: Another isomer with a unique ring fusion pattern.

Uniqueness

1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine is unique due to its specific substitution pattern and the position of the methyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

1,3-dimethylpyrazolo[4,3-b]pyridine

InChI

InChI=1S/C8H9N3/c1-6-8-7(11(2)10-6)4-3-5-9-8/h3-5H,1-2H3

InChI Key

PZQDSFUZFDGHRE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1N=CC=C2)C

Origin of Product

United States

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